molecular formula C12H18S B8078915 1-Tert-butylsulfanyl-2,4-dimethylbenzene

1-Tert-butylsulfanyl-2,4-dimethylbenzene

Cat. No.: B8078915
M. Wt: 194.34 g/mol
InChI Key: GFBINOKLFHLROE-UHFFFAOYSA-N
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Description

1-Tert-butylsulfanyl-2,4-dimethylbenzene is a substituted benzene derivative featuring a tert-butylsulfanyl (-S-C(CH₃)₃) group at the 1-position and methyl groups at the 2- and 4-positions. Its structure combines steric bulk from the tert-butyl group with the electron-donating properties of the sulfanyl moiety, influencing reactivity and stability in chemical reactions.

Properties

IUPAC Name

1-tert-butylsulfanyl-2,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18S/c1-9-6-7-11(10(2)8-9)13-12(3,4)5/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBINOKLFHLROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Alkyl-Substituted Analogs

Alkyl-substituted dimethylbenzene derivatives exhibit distinct properties depending on the substituent’s size and branching:

Table 1: Alkyl-Substituted Dimethylbenzene Analogs
Compound Name CAS Number Molecular Formula Substituents Boiling Point (°C) Density (g/cm³) Applications
1-Isopropyl-2,4-dimethylbenzene 4706-89-2 C₁₁H₁₆ Isopropyl, 2,4-dimethyl 199.1 0.869 Solvent, synthetic intermediate
1-Ethyl-2,4-dimethylbenzene 874-41-9 C₁₀H₁₄ Ethyl, 2,4-dimethyl N/A N/A Organic synthesis intermediate
tert-Butylbenzene 98-06-6 C₁₀H₁₄ tert-Butyl ~190 (estimated) ~0.87 (estimated) Polymer-linking agent, solvent

Key Observations :

  • Steric Effects : The tert-butyl group in tert-butylbenzene and 1-Tert-butylsulfanyl-2,4-dimethylbenzene introduces significant steric hindrance, reducing reactivity in electrophilic substitution reactions compared to linear alkyl groups (e.g., ethyl or isopropyl).
  • Boiling Points : Branched alkyl substituents (e.g., isopropyl) increase boiling points due to enhanced van der Waals interactions compared to linear analogs.
  • Applications : Alkyl-substituted derivatives are commonly used as solvents or intermediates, whereas sulfanyl-containing analogs may exhibit specialized roles in catalysis or materials science.

Comparison with Sulfanyl-Substituted Compounds

Sulfanyl (thioether) groups modulate electronic and reactivity profiles:

Table 2: Sulfanyl-Substituted Derivatives
Compound Name CAS Number Molecular Formula Substituents Key Properties
1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene N/A C₁₄H₁₀F₄S Benzylsulfanyl, fluoro, trifluoromethyl Hazardous, fluorophilic reactivity
2-Benzyl-1,4-dimethylbenzene N/A C₁₅H₁₆ Benzyl, 1,4-dimethyl λmax = 277.80 nm (UV)

Key Observations :

  • Electronic Effects : The sulfanyl group (-S-) is electron-donating, activating the benzene ring toward electrophilic substitution. However, bulky substituents (e.g., benzylsulfanyl) may sterically hinder reactions .
  • Spectroscopy : Sulfanyl and benzyl groups influence UV-Vis spectra; for example, 2-benzyl-1,4-dimethylbenzene shows λmax at 277.80 nm due to extended conjugation .
  • Hazard Profile : Sulfanyl derivatives like 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene require stringent safety protocols due to toxicity and reactivity .

Comparison with Halogenated Derivatives

Halogen substituents alter electronic properties and reactivity:

Table 3: Halogenated Analogs
Compound Name CAS Number Molecular Formula Substituents Key Properties
1-Iodo-2,4-dimethylbenzene N/A C₈H₉I Iodo, 2,4-dimethyl Stable under fluorination conditions
1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene N/A C₁₄H₁₀F₄S Fluoro, trifluoromethyl High electrophilicity, hazardous

Key Observations :

  • Stability : 1-Iodo-2,4-dimethylbenzene resists fluorination under catalytic conditions, recovering 70% post-reaction . This suggests that electron-withdrawing halogens (e.g., iodo) stabilize the ring against further substitution.
  • Reactivity : Fluorinated analogs (e.g., 2-fluoro-4-trifluoromethyl derivatives) exhibit enhanced electrophilicity, enabling applications in fluorophilic molecular design .

Physicochemical and Spectroscopic Properties

  • Density and Boiling Points : Branched substituents (e.g., tert-butyl) lower density compared to linear chains due to reduced packing efficiency.
  • Spectroscopy :
    • IR : Alkyl and sulfanyl groups show C-H stretching near 2923 cm⁻¹ (saturated) and 3025 cm⁻¹ (aromatic) .
    • UV : Conjugated systems (e.g., benzyl derivatives) absorb at higher wavelengths (λmax ~277 nm) .

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